![molecular formula C26H26N4O3S B2587704 N-[5-(金刚烷-1-基)-1,3,4-噻二唑-2-基]-N-苄基-2-硝基苯甲酰胺 CAS No. 392320-47-7](/img/structure/B2587704.png)

N-[5-(金刚烷-1-基)-1,3,4-噻二唑-2-基]-N-苄基-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

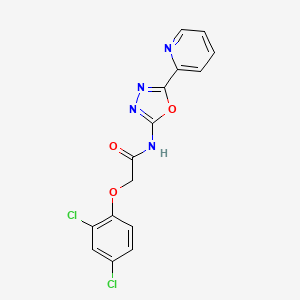

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide” is a compound that contains several functional groups that might be of interest for researchers. These include a 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules, an adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines to yield the corresponding N-carbothioamides . Another method could involve the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring and an adamantyl group. The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties.Chemical Reactions Analysis

The chemical reactions involving this compound could include a Giese-type addition to the alkene, followed by cyclization and rearomatization . Another reaction could involve the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst .科学研究应用

抗菌活性

该化合物在体外显示出显著的抗菌活性。 研究人员测试了其对多种微生物的抑制作用,包括金黄色葡萄球菌、枯草芽孢杆菌、藤黄微球菌、大肠杆菌、铜绿假单胞菌和白色念珠菌 。其作为抗菌剂的潜力值得进一步研究,特别是在药物开发方面。

抗流感活性

虽然没有明确提到该化合物,但相关金刚烷衍生物已显示出抗流感活性。 研究人员合成了2-(金刚烷-1-基)苯并咪唑衍生物,并评估了其对流感病毒的有效性 。鉴于结构相似性,值得探索我们的化合物是否表现出类似的抗病毒特性。

细胞周期破坏

化合物 5r,我们目标化合物的近亲,与细胞周期破坏有关。 具体来说,它会导致细胞周期停滞,降低 G0/G1 期,增加 G2/M 期 。了解其对细胞分裂的影响可能对癌症研究和治疗有意义。

聚合反应

包括我们的化合物在内的非饱和金刚烷衍生物为聚合反应提供了机会。研究人员探索了它们作为单体在合成高能燃料、油和生物活性化合物中的应用。 此外,它们有助于开发被称为金刚烷的体积庞大的聚合物 。这些聚合物在材料科学和纳米技术领域具有潜在的应用。

量子化学计算

量子化学计算可以提供对金刚烷衍生物的电子结构和催化机制的见解。 研究人员使用计算方法来理解这些化合物的行为,有助于其设计和优化 。研究我们化合物的电子性质可以指导进一步的研究。

未来方向

作用机制

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which form the core structure of this compound, have been associated with a wide range of pharmacological activities, including carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .

Mode of Action

The adamantane moiety in the compound is known to enhance lipophilicity, which can modulate the bioavailability of the molecule .

Pharmacokinetics

The incorporation of an adamantyl moiety into several molecules generally results in compounds with relatively high lipophilicity, which in turn can modulate the bioavailability of these molecules .

属性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c31-23(21-8-4-5-9-22(21)30(32)33)29(16-17-6-2-1-3-7-17)25-28-27-24(34-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEHMDZMGSVRKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)

![Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587627.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2587634.png)